molecular formula C25H31N3O4 B606796 CPI-360

CPI-360

Número de catálogo: B606796
Peso molecular: 437.5 g/mol
Clave InChI: PFPSFENQCNMITC-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Análisis Bioquímico

Biochemical Properties

CPI-360 has been found to interact with the enzyme EZH2, a histone-lysine N-methyltransferase . It acts as a SAM-competitive inhibitor of EZH2 . The IC50 values for wild-type EZH2 and Y641N mutant EZH2 are 0.5 nM and 2.5 nM, respectively .

Cellular Effects

In KARPAS-422 cells, this compound potently reduces global H3K27me3 and H3K27me2 levels, with EC50 values of 56 nM and 65 nM, respectively . It also causes time-dependent transcriptional changes and affects the viability of Y641N mutant EZH2-containing KARPAS-422 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme EZH2 . This inhibition leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene repression .

Temporal Effects in Laboratory Settings

This compound has been observed to cause time-dependent transcriptional changes in KARPAS-422 cells . Over time, it gradually arrests these cells in the G1 cell cycle stage, followed by the induction of apoptosis .

Dosage Effects in Animal Models

In mice bearing KARPAS-422 xenografts, this compound (200 mg/kg, s.c.) reduces tumor growth by 44% . This suggests that the effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

Given its role as an EZH2 inhibitor, it likely impacts pathways related to histone methylation .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it is transported to the nucleus where EZH2 is located .

Subcellular Localization

Given that this compound targets EZH2, a nuclear enzyme, it is likely that this compound localizes to the nucleus

Análisis De Reacciones Químicas

CPI-360 experimenta varias reacciones químicas, que incluyen:

Propiedades

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPSFENQCNMITC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of CPI-360 in the context of multiple myeloma?

A1: this compound (N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide) is a potent and selective inhibitor of the histone lysine methyltransferase EZH2. [] In multiple myeloma, EZH2 is often dysregulated, leading to increased methylation of lysine 27 on histone 3 (H3K27). This epigenetic modification is associated with transcriptional repression and plays a role in tumor development and progression. By inhibiting EZH2, this compound blocks H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in myeloma cells. []

Q2: The research paper mentions that this compound exhibits synergistic effects with standard-of-care agents. Can you elaborate on this finding?

A2: Preclinical studies have demonstrated that this compound enhances the anti-myeloma activity of several standard-of-care agents, including proteasome inhibitors and immunomodulatory drugs. [] This synergistic effect has been observed both in vitro using myeloma cell lines and in vivo using xenograft mouse models. [] The exact mechanisms underlying these synergistic interactions are still under investigation but may involve modulation of multiple signaling pathways involved in myeloma cell survival and proliferation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.